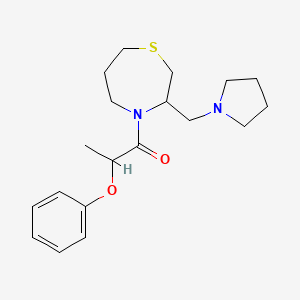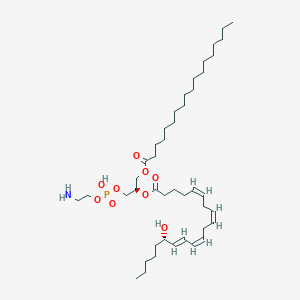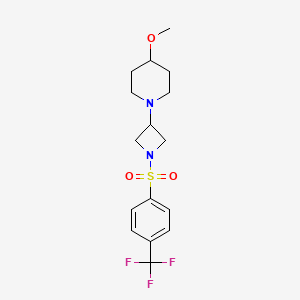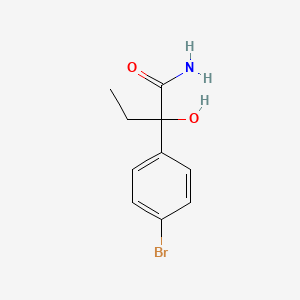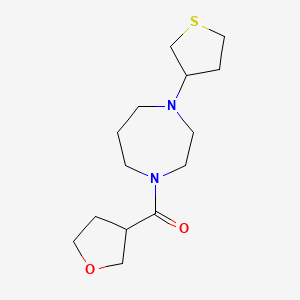
(Tetrahydrofuran-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tetrahydrofuran-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone, also known as TFMK, is a chemical compound that has gained significant interest in scientific research. It is a synthetic compound that is used in various applications such as drug discovery, chemical biology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Photochemical Reactions and C−H Functionalization
The compound under discussion, due to its structural resemblance to diazoketones and tetrahydrofuran derivatives, has potential applications in photochemical reactions for C−H functionalization of aliphatic compounds. This process occurs without nitrogen elimination, leading to N-substituted hydrazones or bis-hydrazonoethanes, which could be beneficial in synthesizing various organic compounds with high efficiency. Such reactions are most effective under long-wavelength UV irradiation and have significant implications for developing new methodologies in organic synthesis (Rodina et al., 2016).
Ruthenium-Catalyzed N-Alkylation for Bioactive Compound Synthesis
In another research context, ruthenium-catalyzed N-alkylation has been demonstrated as a method to synthesize bioactive compounds, including tetrahydrobenzo[e][1,4]diazepin-5-ones. This technique is critical for discovering new bioactive molecules, which could be extended to compounds structurally related to "(Tetrahydrofuran-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" (Chen et al., 2014).
Synthesis and Rearrangement into Pyrrole Derivatives
A novel synthesis route for 2,3-dihydro-1H-1,3-diazepin-2-ones, based on thermal elimination from related compounds, demonstrates the versatility of such structures in organic chemistry. The synthesized compounds can undergo rearrangements to yield pyrrole derivatives, a process that could be applicable to "(Tetrahydrofuran-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" for generating novel compounds with potential biological activity (Fesenko & Shutalev, 2014).
Secondary Photochemical Reactions
Research on diazotetrahydrofuranones has shown that secondary photochemical reactions can lead to C−H insertion products, which could be relevant to the compound for synthesizing complex molecules. These reactions highlight the potential of using photochemistry to manipulate compounds containing tetrahydrofuran units for advanced synthetic applications (Nikolaev et al., 2010).
Eigenschaften
IUPAC Name |
oxolan-3-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-14(12-2-8-18-10-12)16-5-1-4-15(6-7-16)13-3-9-19-11-13/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBFYNUUMLKULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CCOC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolane-3-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2927249.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2927250.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927254.png)
![N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2927255.png)
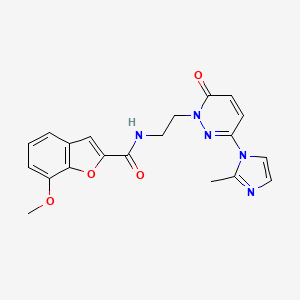
![2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2927258.png)
![ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2927260.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one](/img/structure/B2927261.png)
